molecular formula C14H15NO4S2 B2941293 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351621-75-4

4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2941293
CAS No.: 1351621-75-4
M. Wt: 325.4
InChI Key: DOSXFPVLKUFDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with an acetyl group and a sulfonamide group, as well as a thiophene ring attached to an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-acetylbenzenesulfonyl chloride with 2-hydroxy-2-(thiophen-2-yl)ethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent choice are critical to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry techniques can be employed to streamline the process and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Acetyl-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the thiophene ring.

  • 4-Acetyl-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Similar but with a different position of the thiophene ring.

  • 4-Acetyl-N-(2-hydroxy-2-(benzothiophen-2-yl)ethyl)benzenesulfonamide: Contains a benzothiophene ring instead of thiophene.

Uniqueness: The presence of the thiophene ring in 4-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

4-acetyl-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-10(16)11-4-6-12(7-5-11)21(18,19)15-9-13(17)14-3-2-8-20-14/h2-8,13,15,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSXFPVLKUFDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.